molecular formula C23H18FN3O3 B7693881 N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7693881
M. Wt: 403.4 g/mol
InChI Key: ADWGXVHYZRHHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as EF-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized through a series of reactions and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of EF-1 is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. EF-1 has been shown to inhibit the Akt/mTOR signaling pathway, which is a key pathway that is frequently dysregulated in cancer cells. EF-1 has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic effects, EF-1 has been shown to induce apoptosis, which is a process by which cells undergo programmed cell death. EF-1 has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of EF-1 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of EF-1 is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of EF-1. One potential direction is the development of new formulations of EF-1 that can improve its solubility and bioavailability. Another potential direction is the study of EF-1 in combination with other cancer therapies, as it may have synergistic effects when used in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of EF-1 and to identify potential biomarkers that can be used to predict patient response to EF-1 treatment.

Synthesis Methods

The synthesis of EF-1 involves a series of reactions that begin with the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base to form N-(4-ethoxyphenyl)-2-fluorobenzamide. The resulting product is then treated with sodium azide and copper (I) iodide to produce N-(4-ethoxyphenyl)-2-(3-iodo-2-fluorophenyl)-1,2,4-oxadiazole. Finally, the compound is treated with N-bromosuccinimide to yield EF-1.

Scientific Research Applications

EF-1 has been extensively studied for its potential use in the treatment of cancer. Several studies have shown that EF-1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. EF-1 has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. Additionally, EF-1 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta, a protein that plays a key role in the development of Alzheimer's disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-2-29-16-13-11-15(12-14-16)25-22(28)17-7-3-4-8-18(17)23-26-21(27-30-23)19-9-5-6-10-20(19)24/h3-14H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWGXVHYZRHHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.